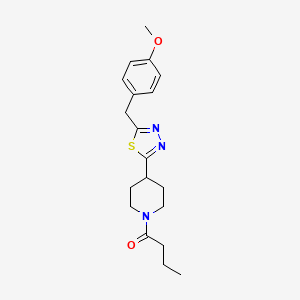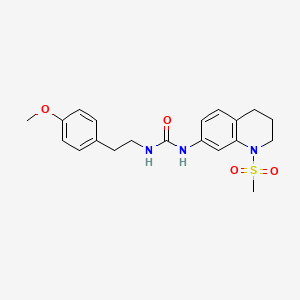
N-(1-(phenethylsulfonyl)azetidin-3-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(phenethylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of pyrimidine-azetidinone analogues have been synthesized, demonstrating significant antimicrobial and antituberculosis activities. These compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential as templates for designing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Enantioselective Functionalization
Research into the enantioselective functionalization of amines, including azetidines, has been highlighted as crucial for drug discovery. The use of palladium catalysis for α-C–H coupling of a wide range of amines suggests a pathway for creating bioactive molecules with high enantioselectivities and exclusive regioselectivity, pertinent in asymmetric synthesis and potentially expanding the utility of such compounds in medicinal chemistry (Jain et al., 2016).
Heterocyclic Compound Formation
The formation of heterocyclic compounds from derivatives, including azetidinone, through reactions with various reagents, underscores the versatility of these molecules in creating diverse chemical structures. This research is foundational for developing new compounds with potential application in various scientific and therapeutic fields (Matsuda et al., 1976).
Antitumor and Antibacterial Pharmacophore Identification
A study on pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, revealed their structure through various spectroscopic techniques and identified their biological activity against breast cancer and microbes. This research signifies the importance of pyrimidine derivatives in discovering new pharmacophores for antitumor and antibacterial agents (Titi et al., 2020).
Green Synthesis Approaches
The development of green and practical methods for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining pyrrole and azetidinone moieties, demonstrates an eco-friendly approach to creating pharmacologically active molecules. This synthesis, facilitated by microwave irradiation under solvent-free conditions, highlights the compound's potential in drug development with reduced environmental impact (Bandyopadhyay et al., 2013).
properties
IUPAC Name |
N-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,10-7-13-5-2-1-3-6-13)19-11-14(12-19)18-15-16-8-4-9-17-15/h1-6,8-9,14H,7,10-12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIFRPMUNVGTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2653529.png)
![3-Methoxy-4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzaldehyde](/img/structure/B2653530.png)
![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)
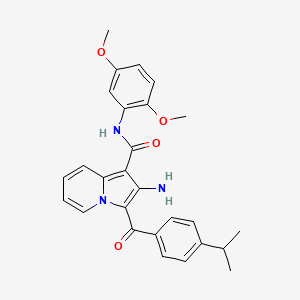
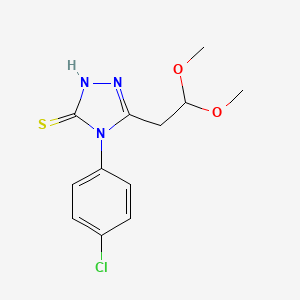
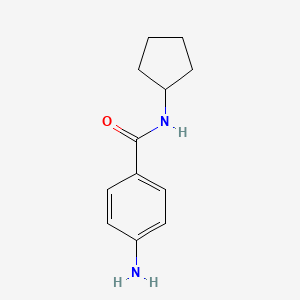
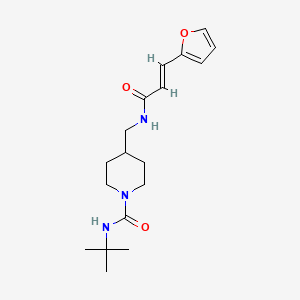
![2-Amino-6-(4-fluorobenzyl)-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2653540.png)
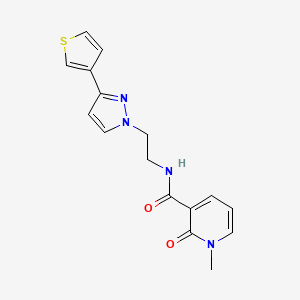
![4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol](/img/structure/B2653544.png)
![3-(3-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2653547.png)
